molecular formula C8H11F3LiNO6S2 B6297640 MTFSILi, 93% CAS No. 1426833-00-2

MTFSILi, 93%

Cat. No. B6297640
M. Wt: 345.3 g/mol
InChI Key: ITDHBCAWFMJEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MTFSILi, 93% (Methyl-tetrahydrofuran-sulfonamide-isopropyl-lithium, 93%) is a lithium-based reagent used in organic synthesis and catalysis. It is a powerful nucleophilic reagent that is used in a variety of reactions, such as hydrolysis, deprotection, and rearrangements. The reagent is also used in the synthesis of pharmaceuticals and fine chemicals.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for MTFSILi, 93% involves the reaction of MTFSI with lithium hydride in tetrahydrofuran (THF) solvent.

Starting Materials
MTFSI, Lithium hydride, Tetrahydrofuran (THF)

Reaction
Dissolve MTFSI in THF solvent, Add lithium hydride to the solution, Stir the mixture at room temperature for several hours, Filter the resulting mixture to remove any impurities, Evaporate the solvent to obtain MTFSILi, 93% as a white solid

Scientific Research Applications

MTFSILi, 93% is used in a variety of scientific research applications. It is a powerful nucleophilic reagent that is used in a variety of reactions, such as hydrolysis, deprotection, and rearrangements. It is also used in the synthesis of pharmaceuticals and fine chemicals. In addition, MTFSILi, 93% can be used to catalyze the formation of carbon-carbon bonds, as well as the formation of heterocycles. It is also used in the synthesis of peptides and peptidomimetics.

Mechanism Of Action

MTFSILi, 93% is a powerful nucleophilic reagent that is used to catalyze a variety of reactions. In hydrolysis reactions, MTFSILi, 93% acts as a nucleophile, attacking the substrate and forming a covalent bond with it. This bond is then broken by the addition of a base, such as sodium hydroxide, to form the desired product. In deprotection reactions, the reagent acts as a base, removing a protecting group from the substrate. In rearrangement reactions, the reagent acts as a catalyst, facilitating the rearrangement of the substrate.

Biochemical And Physiological Effects

MTFSILi, 93% is a powerful nucleophilic reagent that is used in a variety of reactions. However, it is important to note that the reagent is not known to have any direct biochemical or physiological effects. It is not known to interact with any enzymes or receptors, and it is not known to have any effects on the body's metabolism.

Advantages And Limitations For Lab Experiments

MTFSILi, 93% is a powerful nucleophilic reagent that is used in a variety of reactions. It has several advantages for use in lab experiments. It is a stable reagent that is easy to prepare and use. It is also highly reactive, which makes it suitable for use in a variety of reactions. The reagent is also relatively non-toxic and has a low level of reactivity with other reagents.
However, there are some limitations to its use in lab experiments. The reagent is not very soluble in water, which can make it difficult to use in certain reactions. It is also susceptible to hydrolysis, which can limit its use in certain reactions. In addition, the reagent is not very stable at high temperatures, which can limit its use in certain reactions.

Future Directions

MTFSILi, 93% is a powerful nucleophilic reagent that is used in a variety of reactions. There are several potential future directions for its use. One potential direction is the development of new reaction conditions that make the reagent more stable and more soluble in water. This could allow for the use of the reagent in a wider range of reactions. Another potential direction is the development of new catalysts that are based on the reagent. This could allow for the use of the reagent in a wider range of reactions. Finally, there is potential for the development of new applications for the reagent, such as in the synthesis of pharmaceuticals and fine chemicals.

properties

IUPAC Name

lithium;3-(2-methylprop-2-enoyloxy)propylsulfonyl-(trifluoromethylsulfonyl)azanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3NO6S2.Li/c1-6(2)7(13)18-4-3-5-19(14,15)12-20(16,17)8(9,10)11;/h1,3-5H2,2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDHBCAWFMJEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(=C)C(=O)OCCCS(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3LiNO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MTFSILi

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